3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide
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Overview
Description
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide: is a chemical compound with the following structural formula:
C6H9N3
It is also known by other names, including 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-pyrimidinamine . This compound combines elements from both pyrimidine and indole moieties.
Preparation Methods
The synthetic route to obtain this compound involves several steps:
- Formation of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (γ-pyranone):
- Glucose and pyridine are refluxed in ethanol under an argon atmosphere.
- Acetic acid is added, followed by further heating.
- The concentrated reaction solution is diluted with water and extracted with ethyl acetate (EtOAc).
- The crude product is purified using column chromatography (silica gel) and high-vacuum distillation.
- The final product is 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .
- Formation of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide:
- The compound is synthesized from the γ-pyranone obtained in the previous step.
- The final purification involves recrystallization from hexane .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery.
Industry: Potential use in fine chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism of action is context-dependent and requires further research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine derivatives and indole-based molecules.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H25N5O2/c1-14-13-15(2)24-20(23-14)22-9-7-19(26)21-10-12-25-11-8-16-17(25)5-4-6-18(16)27-3/h4-6,8,11,13H,7,9-10,12H2,1-3H3,(H,21,26)(H,22,23,24) |
InChI Key |
IVGPWLHNQDCQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
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